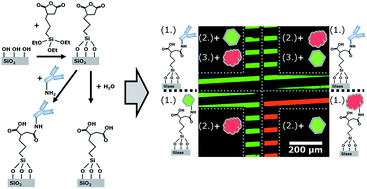A simple two-step silane-based (bio-) receptor molecule immobilization without additional binding site passivation†
RSC Advances Pub Date: 2015-04-13 DOI: 10.1039/C5RA04469C
Abstract
We present a simple method for immobilizing (bio-) receptor molecules on glass surfaces using the silane 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA). Its succinic anhydride functionality enables the covalent binding of amino-terminated molecules in a ring opening reaction under formation of an amide bond. We demonstrate proof-of-concept using fluorescence microscopy that antibodies immobilized with the developed method maintain their specificity for their fluorescently labelled analytes, and that no additional binding site passivation is required. Therefore, the presented method significantly facilitates the functionalization of surfaces for a wide range of biosensor systems.


Recommended Literature
- [1] A highly concentrated electrolyte for high-efficiency potassium metal batteries†
- [2] Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H–B(dan) as a B(dan) electrophile†
- [3] Front cover
- [4] Preparation of Gd2O2S:Er3+,Yb3+ phosphor and its multi-wavelength sensitive upconversion luminescence mechanism
- [5] Stereoselective annulation between an allene, an alkene, and two nitrosoarenes to access bis(isoxazoliodine) derivatives†
- [6] Creation of oxygen reduction reaction active sites on titanium oxynitride without increasing the nitrogen doping level†
- [7] Recyclable heterogeneous gold(i)-catalyzed oxidative ring expansion of alkynyl quinols: a practical access to tropone and its analogues†
- [8] Noncovalently bound excited-state dimers: a perspective on current time-dependent density functional theory approaches applied to aromatic excimer models†
- [9] Template synthesis of defect-rich MoS2-based assemblies as electrocatalytic platforms for hydrogen evolution reaction†
- [10] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†

Journal Name:RSC Advances
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 13436-55-0
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









